molecular formula C10H7NO3 B3026822 6-Hydroxyquinoline-3-carboxylic acid CAS No. 1137826-05-1

6-Hydroxyquinoline-3-carboxylic acid

Cat. No.: B3026822
CAS No.: 1137826-05-1
M. Wt: 189.17
InChI Key: OKIIDYYKVMNMGL-UHFFFAOYSA-N
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Description

6-Hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The presence of both hydroxyl and carboxylic acid functional groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

It is known that quinoline derivatives, including 6-Hydroxyquinoline-3-carboxylic acid, can bind to a diverse range of targets with high affinities . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

Quinoline derivatives have been shown to exhibit a broad range of biological activities . Therefore, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to be involved in various metabolic pathways .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and carboxylic acid groups allows for diverse reactivity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like sulfuric acid and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline-3,6-dicarboxylic acid, while reduction can yield 6-hydroxyquinoline .

Properties

IUPAC Name

6-hydroxyquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-8-1-2-9-6(4-8)3-7(5-11-9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIIDYYKVMNMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50730542
Record name 6-Hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137826-05-1
Record name 6-Hydroxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50730542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

6-Methoxyquinoline-3-carboxylic acid (2.5 g, 12.3 mmol) was suspended in anhydrous dichloromethane (20 mL) under nitrogen; the suspension was cooled to −78° C. A solution of BBr3 in dichloromethane (100 mL of 1M solution, 100 mmol) was added dropwise. The mixture was stirred for 30 min at −78° C., warmed slowly to RT, and allowed to stir at room temperature overnight. The reaction was quenched by dropwise addition of ice-water. The resulting solids were collected by filtration, and washed with water to yield 3.2 g (97%) of 6-hydroxyquinoline-3-carboxylic acid as an HBr salt. LCMS: >98%; MS: 190.27 (M+1, free base).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Ethyl 6-methoxyquinoline-3-carboxylate (500 mg, 2.0 mmol) in 48% aq. HBr (5 mL) was subjected to MWI at 140° C. for 5 min. 6-Hydroxyquinoline-3-carboxylic acid precipitated from the reaction mixture and was collected by filtration. 1H NMR (300 MHz, CD3OD): δ 9.50 (d, 1H), 9.36 (d, 1H), 8.18 (d, 1H), 7.83 (dd, 1H), and 7.64 (d, 1H). LCMS: (FA) ES+ 190.1.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

6-Methoxyquinoline-3-carboxylic acid (0.75 g, 3.69 mmol) was placed in a 20 mL microwave vial fitted with a stirbar. The solid was suspended in acetic acid (7 mL) and hydrobromic acid (48% in water, 3.5 mL) was added. The vial was capped and the suspension was carefully heated under microwave irradiation at 140° C. for 1 h. After reaction, the vial was thoroughly cooled to room temperature and very carefully vented with an 18 g needle in a fume hood prior to opening. The solids were collected by filtration and washed with ethyl acetate to afford the title product as a solid (0.678 g, 91%). LC-MS: (FA) ES+ 190; 1H NMR (400 MHz, d6-DMSO) δ ppm 10.68 (br s, 1H), 9.26 (d, J=1.9 Hz, 1H), 9.14 (d, J=1.3 Hz, 1H), 8.08 (d, J=9.1 Hz, 1H), 7.62 (dd, J=9.1, 2.7 Hz, 1H), 7.52 (d, J=2.7 Hz, 1H).
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
needle
Quantity
18 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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